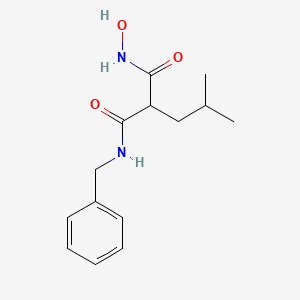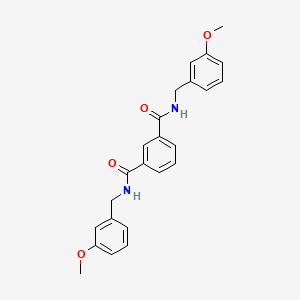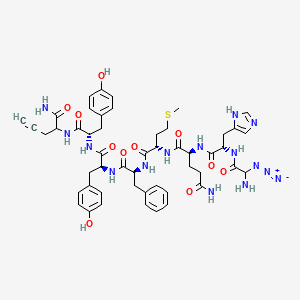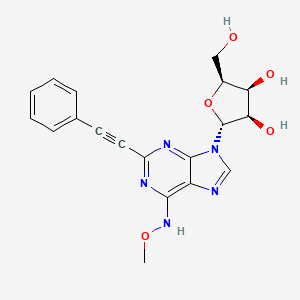![molecular formula C18H18N6O5 B10851574 N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine is a synthetic compound that belongs to the class of adenosine receptor ligands. It is known for its high affinity and selectivity towards adenosine receptors, particularly the A1 and A3 subtypes. This compound has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, neurological disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine typically involves the alkylation of adenosine derivatives. One common method includes the use of N6-methoxyadenosine as a starting material, which undergoes a Sonogashira coupling reaction with 4-ethynylpyridine. The reaction is usually carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine has a wide range of scientific research applications:
Chemistry: Used as a ligand in the study of adenosine receptor interactions and binding affinities.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A3 subtypes. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels. The compound also modulates various signaling pathways, including the cAMP signaling pathway and the calcium signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine
- N6-methoxy-2-[(3-pyridinyl)ethynyl]adenosine
- N6-methoxy-2-[2-(trimethylsilyl)ethynyl]adenosine
Uniqueness
N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine is unique due to its high selectivity and affinity for adenosine receptors, particularly the A1 and A3 subtypes. This selectivity makes it a valuable tool in studying adenosine receptor-mediated signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-pyridin-4-ylethynyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18N6O5/c1-28-23-16-13-17(22-12(21-16)3-2-10-4-6-19-7-5-10)24(9-20-13)18-15(27)14(26)11(8-25)29-18/h4-7,9,11,14-15,18,25-27H,8H2,1H3,(H,21,22,23)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
NZIZYIGAKAUPPW-XKLVTHTNSA-N |
Isomeric SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=NC=C3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=NC=C3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)




![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)

![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
